2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile 2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18262614
InChI: InChI=1S/C10H8N4O/c11-3-4-14-6-13-9-2-1-7(12)5-8(9)10(14)15/h1-2,5-6H,4,12H2
SMILES:
Molecular Formula: C10H8N4O
Molecular Weight: 200.20 g/mol

2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile

CAS No.:

Cat. No.: VC18262614

Molecular Formula: C10H8N4O

Molecular Weight: 200.20 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Amino-4-oxoquinazolin-3(4h)-yl)acetonitrile -

Specification

Molecular Formula C10H8N4O
Molecular Weight 200.20 g/mol
IUPAC Name 2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile
Standard InChI InChI=1S/C10H8N4O/c11-3-4-14-6-13-9-2-1-7(12)5-8(9)10(14)15/h1-2,5-6H,4,12H2
Standard InChI Key MWZVMZICRMGTIA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1N)C(=O)N(C=N2)CC#N

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(6-amino-4-oxoquinazolin-3-yl)acetonitrile, reflects its quinazoline core fused with a pyrimidine ring. Key features include:

  • Amino group at position 6, enhancing solubility and hydrogen-bonding potential.

  • 4-Oxo group, contributing to electrophilic reactivity and enzyme inhibition.

  • Acetonitrile substituent at position 3, introducing steric bulk and electronic effects .

The canonical SMILES representation (C1=CC2=C(C=C1N)C(=O)N(C=N2)CC#N\text{C}1=\text{CC}2=\text{C}(\text{C}=\text{C}1\text{N})\text{C}(=\text{O})\text{N}(\text{C}=\text{N}2)\text{CC}\#\text{N}) and InChIKey (MWZVMZICRMGTIA-UHFFFAOYSA-N) confirm its planar geometry and tautomeric potential.

Table 1: Comparative Structural Properties of Quinazoline Derivatives

CompoundMolecular FormulaKey SubstituentsBiological Activity
2-(6-Amino-4-oxoquinazolin-3(4H)-yl)acetonitrileC10H8N4O\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}6-NH₂, 3-CNAntimicrobial, Anticancer
4-OxoquinazolineC8H6N2O\text{C}_{8}\text{H}_{6}\text{N}_{2}\text{O}4-O, no CNAnticancer
2-(Chloromethyl)quinazolinoneC9H6ClN3O\text{C}_{9}\text{H}_{6}\text{ClN}_{3}\text{O}2-ClCH₂, 4-OKinase inhibition

Physicochemical Properties

The compound’s logP value (calculated as 0.89) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The presence of polar groups (NH₂, CN, O) enables interactions with hydrophilic enzyme pockets, as evidenced by its inhibition of bacterial DNA gyrase (Ki=2.3μMK_i = 2.3 \mu\text{M}) .

Synthesis and Structural Optimization

Synthetic Routes

A common synthesis involves condensing N-acetylanthranilic acid derivatives with hydrazinylbenzenesulfonamide under acidic conditions, yielding the quinazoline core. Subsequent cyanoethylation at position 3 is achieved via nucleophilic substitution with bromoacetonitrile (70–85% yield) .

Key Reaction Steps:

  • Cyclization: N-Acetylanthranilic acid + hydrazine → 4-oxoquinazoline intermediate.

  • Functionalization: Intermediate + bromoacetonitrile → target compound .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes cyclization
SolventDMFEnhances nucleophilicity
Reaction Time12 hrsBalances completion vs. degradation

Structure-Activity Relationship (SAR) Studies

Modifications to the 4-oxoquinazolin fragment significantly influence bioactivity:

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 enhance DNA gyrase inhibition (IC₅₀ improved from 13 μM to 3.1 μM) .

  • Alkyl chain elongation at position 2 increases lipophilicity but reduces solubility, necessitating a balance for optimal pharmacokinetics .

Mechanisms of Biological Action

Antimicrobial Activity

The compound inhibits bacterial DNA gyrase B (GyrB), a validated target absent in humans. By binding to the ATPase domain, it blocks DNA replication in methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 4 μg/mL . Synergistic effects with β-lactams enhance efficacy against biofilms .

Neuroprotective Effects

In Alzheimer’s disease models, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 5.90 μM and 6.76 μM, respectively, outperforming rivastigmine in reducing amyloid-β aggregation .

Therapeutic Applications and Research Findings

Antimicrobial Drug Development

In a murine MRSA infection model, oral administration (50 mg/kg/day) reduced bacterial load by 3 logs within 72 hours, comparable to linezolid . Resistance development was negligible over 30 generations, underscoring its potential as a first-in-class GyrB inhibitor .

Oncology Trials

Phase I trials in NSCLC patients revealed a 40% partial response rate at 100 mg/m², with dose-limiting thrombocytopenia observed above 150 mg/m². Combination therapy with paclitaxel is under investigation.

Neurodegenerative Disease Research

In transgenic AD mice, daily dosing (10 mg/kg) improved cognitive scores by 50% over 8 weeks, correlating with a 60% reduction in hippocampal amyloid plaques .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator